Welcome to the BenchChem Online Store!
molecular formula C3H10N2 B8647245 1,1-Propanediamine CAS No. 915101-22-3

1,1-Propanediamine

Cat. No. B8647245
M. Wt: 74.13 g/mol
InChI Key: GGHDAUPFEBTORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04250293

Procedure details

A 0.05 mole sample of bis-phenol A was dissolved in an ethanol-water solution containing 95% ethanol. This solution then was added dropwise to a 0.05 mole fraction of N,N-dimethyl-1,3-propanediamine sample dispersed in 50 milliliters of an ethanol-water solution containing 95% ethanol. The addition of the bis-phenol A fraction to the propanediamine sample was at room temperature (70° F.) over a 15 minute period. There was a slight exotherm during the addition. After all the bis-phenol A was added, the solution was stirred for an hour and then the solvent flashed using a rotary vacuum distillation apparatus. The residual solids were transferred to a vacuum oven to dry, and a N,N-dimethylpropanediamine salt of bis-phenol A was obtained.
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C(O)C.[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25]N.C(N)([NH2:31])CC>C(O)C.O>[CH3:21][N:22]([CH3:27])[CH:23]([NH2:31])[CH2:24][CH3:25].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCN)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(N)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at room temperature
CUSTOM
Type
CUSTOM
Details
(70° F.)
CUSTOM
Type
CUSTOM
Details
over a 15 minute
Duration
15 min
ADDITION
Type
ADDITION
Details
during the addition
DISTILLATION
Type
DISTILLATION
Details
a rotary vacuum distillation apparatus
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Name
Type
product
Smiles
CN(C(CC)N)C
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.